

Preclinical Profile of Carotegrast Methyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: Carotegrast

Cat. No.: B1668454

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Introduction

Carotegrast methyl (formerly known as AJM300) is an orally bioavailable small molecule antagonist of $\alpha 4$ -integrin. It is a prodrug that is rapidly converted in the liver to its active metabolite, **carotegrast** (HCA2969), which is responsible for the therapeutic effect.

Carotegrast methyl is being developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and initial safety profile of **carotegrast** methyl, providing a foundation for its clinical development.

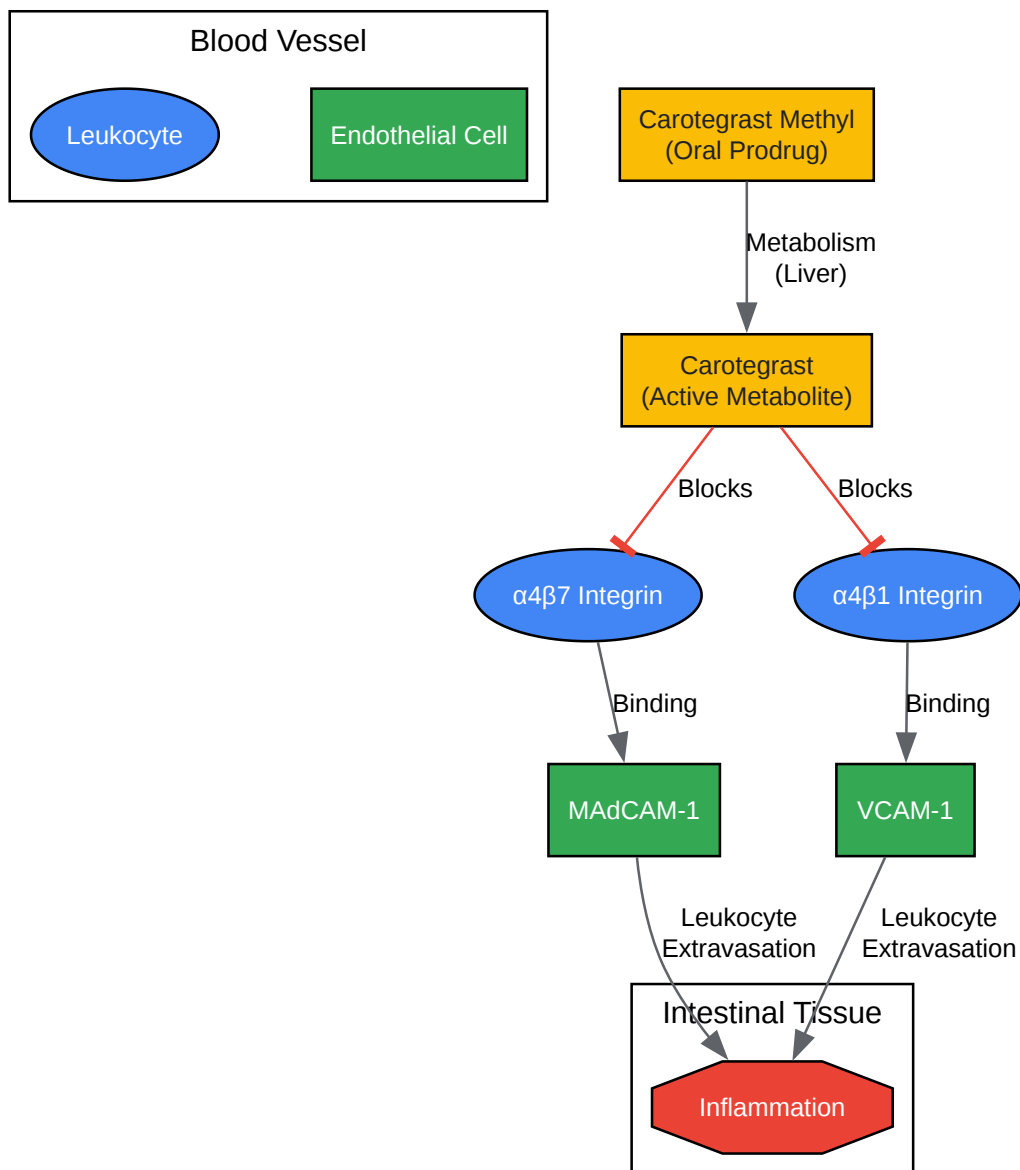
Mechanism of Action

Carotegrast methyl exerts its anti-inflammatory effects by targeting the migration of lymphocytes into inflamed tissues.[1] Its active metabolite, **carotegrast**, is a potent and selective antagonist of $\alpha 4$ -integrins, specifically $\alpha 4\beta 1$ (also known as Very Late Antigen-4, VLA-4) and $\alpha 4\beta 7$. [2] These integrins are expressed on the surface of lymphocytes and play a crucial role in their adhesion to and transmigration across the vascular endothelium into sites of inflammation.

In the context of inflammatory bowel disease, the interaction between $\alpha 4\beta 7$ integrin on lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on endothelial cells in the gastrointestinal tract, is a key step in the recruitment of inflammatory cells to the gut.[3] The $\alpha 4\beta 1$ integrin interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various

tissues, including the gut. By blocking these interactions, **carotegrast** inhibits the trafficking of pathogenic lymphocytes into the intestinal mucosa, thereby reducing inflammation.[3]

Mechanism of Action of Carotegrast



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Caption: Mechanism of action of **carotegrast** methyl.

Data Presentation

In Vitro Binding Affinity and Potency

The binding affinity and inhibitory potency of **carotegrast**'s active metabolite, HCA2969, were assessed using various cell lines. The data demonstrates a high affinity and potent antagonism for both human and mouse $\alpha 4$ integrins.

Target	Species	Cell Line	Parameter	Value	Reference
$\alpha 4\beta 1$ Integrin	Human	Jurkat	KD	0.32 nM	[2]
IC50	5.8 nM	[2]			
$\alpha 4\beta 7$ Integrin	Human	RPMI-8866	KD	0.46 nM	[2]
IC50	1.4 nM	[2]			
$\alpha 4\beta 7$ Integrin	Mouse	TK-1	KD	0.2 nM	[2]
IC50	26 nM	[2]			

In Vivo Pharmacodynamics in Mice

Oral administration of **carotegrast** methyl in mice demonstrated a dose-dependent effect on lymphocyte trafficking.

Study	Animal Model	Dosing	Key Findings	Reference
Lymphocyte Homing	BALB/c mice	Single oral doses of 0.3, 3, and 30 mg/kg	Dose-dependent inhibition of lymphocyte homing to Peyer's patches.	[2]
Peripheral Lymphocyte Count	BALB/c mice	Single oral doses of 0.3, 3, and 30 mg/kg	Dose-dependent increase in peripheral lymphocyte counts.	[2]

Efficacy in a Mouse Model of Colitis

Carotegrast methyl demonstrated significant efficacy in a preclinical model of colitis.

Study	Animal Model	Treatment	Key Findings	Reference
IL-10 Deficient T-cell Transfer Colitis	SCID mice	0.03-1% carotegrast methyl in diet for 15 days	Dose-dependent prevention of colitis development, including reduced colon weight and T-cell infiltration.	

Experimental Protocols

In Vitro Binding Assays

Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of HCA2969 for $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins.

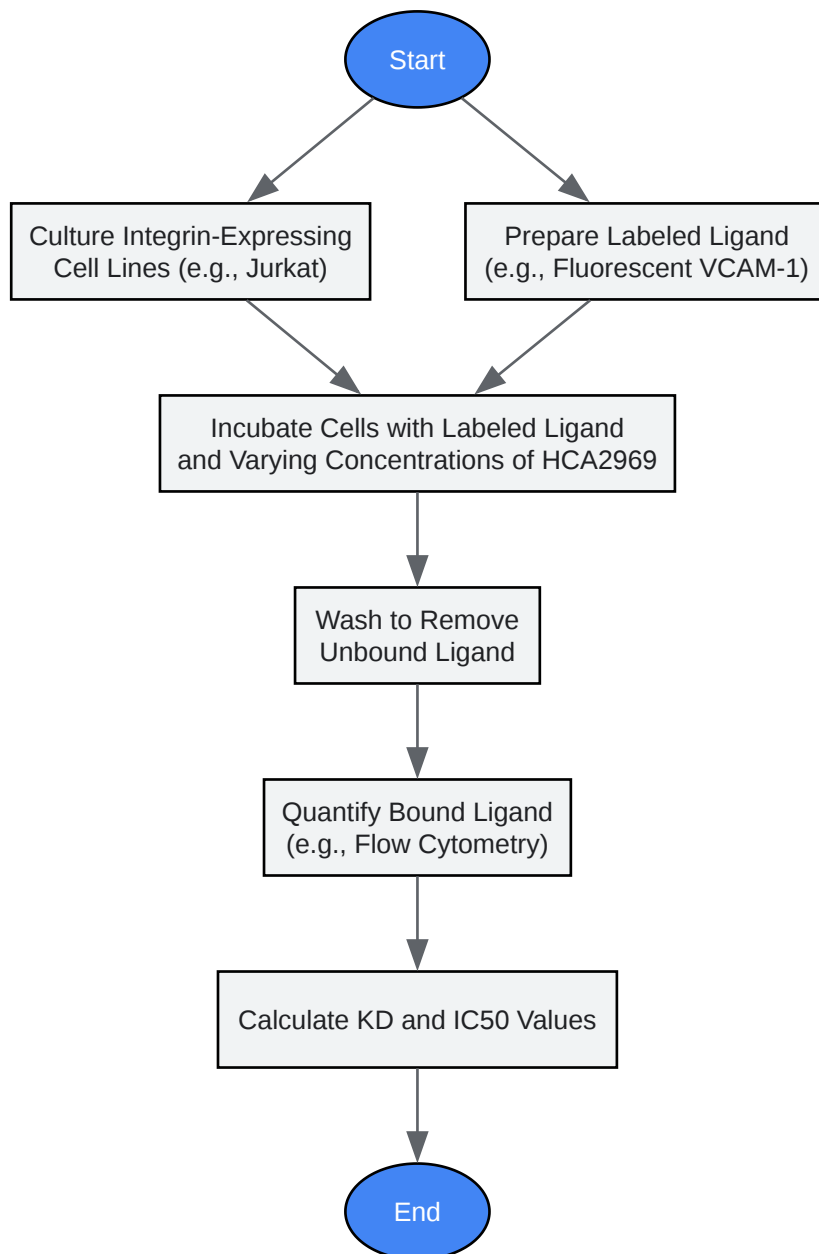
Cell Lines:

- Jurkat cells: Expressing human $\alpha 4\beta 1$ integrin.[2]
- RPMI-8866 cells: Expressing human $\alpha 4\beta 7$ integrin.[2]
- TK-1 cells: Murine T-cell lymphoma line expressing mouse $\alpha 4\beta 7$ integrin.[2]

General Protocol:

- Cell Preparation: Cells are cultured under standard conditions and harvested.
- Ligand Binding: A fluorescently or radioactively labeled ligand for the respective integrin (e.g., VCAM-1 for $\alpha 4\beta 1$, MAdCAM-1 for $\alpha 4\beta 7$) is incubated with the cells in the presence of varying concentrations of HCA2969.
- Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.
- Washing: Unbound ligand is removed by washing the cells.
- Detection: The amount of bound ligand is quantified using flow cytometry or scintillation counting.
- Data Analysis: KD and IC50 values are calculated from the binding data using appropriate pharmacological models. A more detailed, generalized protocol for integrin binding assays often involves coating plates with the integrin ligand, adding the integrin-expressing cells, and then detecting cell adhesion.

In Vitro Integrin Binding Assay Workflow



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Caption: Workflow for in vitro integrin binding assay.

Mouse Model of Colitis

Objective: To evaluate the in vivo efficacy of **carotegrast** methyl in a relevant animal model of colitis.

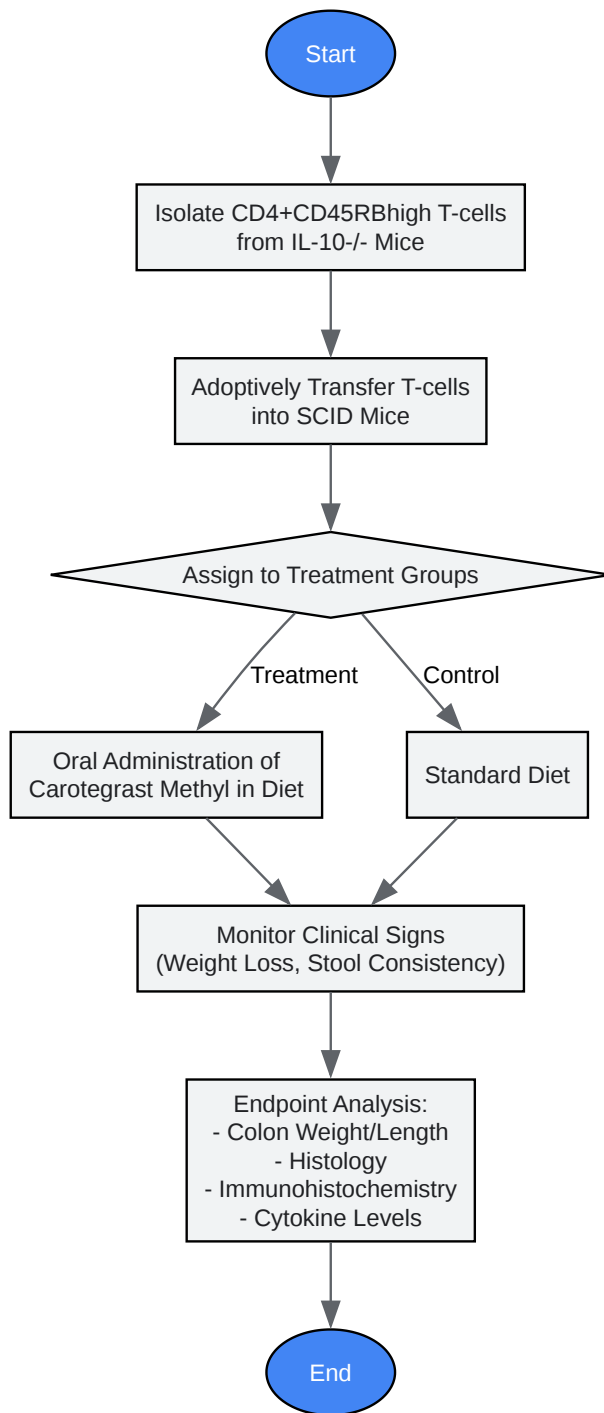
Animal Model:

- **IL-10 Deficient T-cell Transfer Model:** This is a widely used model that recapitulates key features of human IBD. It involves the transfer of CD4⁺CD45RB^{high} T-cells from IL-10 deficient mice into immunodeficient SCID (Severe Combined Immunodeficiency) mice. This leads to the development of a progressive, chronic colitis.

Experimental Protocol:

- **T-cell Isolation:** CD4⁺ T-cells are isolated from the spleens of IL-10 deficient mice.
- **T-cell Transfer:** The isolated T-cells are adoptively transferred into SCID mice.
- **Treatment:** Mice are administered **carotegrast** methyl orally, typically mixed in their diet at concentrations ranging from 0.03% to 1%, for a specified period (e.g., 15 days). A control group receives a standard diet.
- **Monitoring:** Animals are monitored for clinical signs of colitis, such as weight loss and stool consistency.
- **Endpoint Analysis:** At the end of the study, various parameters are assessed, including:
 - **Colon weight/length ratio:** An indicator of inflammation and edema.
 - **Histological scoring:** Microscopic evaluation of colon sections for inflammation, ulceration, and architectural changes.
 - **Immunohistochemistry:** Staining for immune cell markers (e.g., CD3⁺ for T-cells) to quantify immune cell infiltration into the colon.
 - **Cytokine analysis:** Measurement of pro-inflammatory cytokine levels (e.g., IFN- γ , TNF- α) in colon tissue homogenates.

IL-10 Deficient T-cell Transfer Colitis Model Workflow



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Caption: Experimental workflow for the mouse model of colitis.

Preclinical Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for **carotegrast** methyl in animal models are not extensively available in the public domain. However, clinical studies in healthy male subjects have provided some insights. A study investigating the effect of food on a single high dose of **carotegrast** methyl showed that food reduced the systemic exposure of both **carotegrast** methyl and its active metabolite, **carotegrast**.^[4] Another clinical study on drug-drug interactions revealed that co-administration with rifampicin, a potent inhibitor of organic anion transporter polypeptides, significantly increased the exposure to **carotegrast**.

Comprehensive non-clinical toxicology studies, including single-dose and repeated-dose toxicity studies in various animal species, genotoxicity, carcinogenicity, and reproductive toxicity studies, are standard requirements for drug development. While the results of these studies for **carotegrast** methyl are not publicly detailed, the progression to and approval for clinical use in Japan suggests a favorable safety profile was established in these preclinical evaluations.^[3]

Conclusion

The preclinical data for **carotegrast** methyl strongly support its mechanism of action as a selective $\alpha 4$ -integrin antagonist. In vitro studies have demonstrated the high binding affinity and potent inhibitory activity of its active metabolite, **carotegrast**, against both $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins. In vivo studies in a validated mouse model of colitis have shown significant efficacy in preventing the development of intestinal inflammation. The pharmacodynamic effects of **carotegrast** methyl, characterized by an increase in peripheral lymphocyte counts, are consistent with its mechanism of action. While detailed preclinical pharmacokinetic and toxicology data in animals are limited in publicly accessible literature, the successful clinical development and approval in Japan indicate that a thorough preclinical safety and pharmacokinetic assessment was completed and deemed acceptable by regulatory authorities. This body of preclinical work has been instrumental in establishing the scientific rationale for the clinical investigation of **carotegrast** methyl as a novel oral therapy for ulcerative colitis.

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